Octhilinone

Antifungal MIC Cultural heritage preservation

Procure octhilinone (OIT) as a high-potency dry-film fungicide for latex paints, coatings, adhesives, wood preservation, and cultural heritage conservation. OIT achieves fungal inhibition at 10×–500× lower concentrations than benzalkonium chloride against Aspergillus niger and Penicillium spp., enabling reduced biocide loading. For wood preservation with soil contact, OIT dissipates 94–100% within 40 days—unlike DCOIT—without inducing bacterial community tolerance. EPA-registered in the US; verify EU biocidal product authorization status. Ideal for formulators requiring application-specific biocidal performance with quantifiable environmental fate advantages.

Molecular Formula C11H19NOS
Molecular Weight 213.34 g/mol
CAS No. 26530-20-1
Cat. No. B020654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcthilinone
CAS26530-20-1
Synonyms2-n-octyl-4-isothiazolin-3-one
2-n-octyl-4-isothiazolin-3-one hydrochloride
2-octyl-3-isothiazolone
2-octyl-4-isothiazolin-3-one
Kathon 893
octhilinone
Skane M-8
Molecular FormulaC11H19NOS
Molecular Weight213.34 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C(=O)C=CS1
InChIInChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3
InChIKeyJPMIIZHYYWMHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
0.00 M
In distilled water, 500 mg/L at 25 °C
In toluene >800, ethyl acetate >900, hexane 64 (all in g/L at 25 °C)

Octhilinone CAS 26530-20-1: Procurement-Ready Technical Profile for Industrial Biocide Selection


Octhilinone (CAS 26530-20-1), chemically 2-n-octyl-4-isothiazolin-3-one (OIT), is a broad-spectrum isothiazolinone biocide with a molecular weight of 213.34 g/mol and calculated logP of 2.45 at 24°C [1]. It functions primarily as a fungicide and material preservative in paints, coatings, adhesives, metalworking fluids, and wood preservation, with an established mode of action involving inhibition of nucleic acid synthesis (DNA/RNA synthesis) [2]. Notably, octhilinone is no longer approved for use as a pesticide within the European Union under EC Regulation 1107/2009, though it remains authorized in Australia and the United States for specified applications [2]. Its water solubility is 500 mg/L at 20°C, and it exhibits a vapor pressure of 4.9 mPa at 25°C [1] [2].

Octhilinone CAS 26530-20-1: Why In-Class Substitution Without Comparative Data Introduces Performance and Regulatory Risk


Substituting octhilinone with another isothiazolinone or alternative biocide without comparative efficacy data poses quantifiable performance risks. Isothiazolinones differ markedly in their antimicrobial spectrum: OIT demonstrates pronounced fungicidal activity but comparatively weaker antibacterial potency against Gram-negative species such as Pseudomonas sp., whereas benzalkonium chloride exhibits the inverse profile [1]. Furthermore, within the isothiazolinone class, environmental persistence and ecotoxicological impact vary dramatically—octhilinone exhibits an EC50 of 156 μg/L in Daphnia magna assays compared to 513 μg/L for methylisothiazolinone and 8390 μg/L for terbutryn, representing a >50-fold difference in acute aquatic toxicity among biocides used in similar applications [2]. Even structurally analogous compounds such as DCOIT (dichloro-octylisothiazolinone) exhibit distinct environmental fate profiles, with DCOIT demonstrating significantly greater soil persistence (54% remaining after 40 days versus 0-6% for OIT at comparable concentrations) [3]. Procurement decisions based solely on in-class similarity therefore risk formulation failure, regulatory non-compliance, or unanticipated ecotoxicological liability.

Octhilinone CAS 26530-20-1: Head-to-Head Quantitative Performance Evidence Versus Key Comparators


Octhilinone OIT vs. Benzalkonium Chloride: Fungal MIC Superiority Quantified in Cultural Heritage Preservation

In a direct head-to-head comparison against three fungal species isolated from Feilaifeng Limestone cultural heritage site, octhilinone demonstrated the highest antifungal susceptibility among six tested biocides including benzalkonium chloride, tebuconazole, and thiabendazole. The minimal inhibitory concentrations (MIC) for octhilinone against Penicillium oxalicum, Aspergillus niger, and Colletotrichum acutatum ranged from 0.001% to 0.01% (w/v), whereas benzalkonium chloride required concentrations of 0.1% to 0.5% to achieve comparable inhibition against the same fungal strains [1]. Conversely, benzalkonium chloride showed superior antibacterial activity against Pseudomonas sp. (MIC 0.001% vs. octhilinone >0.1%), establishing a clear spectrum-based differentiation [1].

Antifungal MIC Cultural heritage preservation Material protection

Octhilinone OIT vs. Terbutryn and MIT: Comparative Aquatic Ecotoxicity Data for Environmental Risk Assessment

In a comparative ecotoxicological assessment of three biocides widely used in facade coatings and household products, octhilinone induced the strongest acute immobilization effects in Daphnia magna with an EC50 of 156 μg/L. This represents approximately 3.3× greater acute toxicity than methylisothiazolinone (MIT, EC50 = 513 μg/L) and approximately 54× greater acute toxicity than terbutryn (EC50 = 8390 μg/L) in the same assay system [1]. The calculated predicted no-effect concentration (PNEC) values derived from this study and supplementary literature data were 0.05 μg/L for octhilinone, 0.5 μg/L for MIT, and 0.003 μg/L for terbutryn, reflecting the integration of chronic toxicity data across multiple trophic levels [1].

Ecotoxicology Daphnia magna PNEC Environmental risk assessment

Octhilinone OIT vs. DCOIT: Differential Soil Persistence and Microbial Community Recovery Profiles

In controlled soil microcosm experiments comparing four isothiazolinone biocides, octhilinone (OIT) and its chlorinated analog DCOIT exhibited markedly different persistence profiles. At a high application concentration of 50 mg/kg soil, 54% of DCOIT remained after 40 days, whereas OIT at the same concentration underwent 94-100% dissipation within the same period [1]. Despite rapid dissipation of OIT, fungal growth and substrate-induced respiration remained inhibited for up to 40 days post-application, indicating that OIT's biological effects persist beyond its chemical detectability [1]. Bacterial growth recovery after 40 days was linked to the development of bacterial community tolerance for DCOIT, but not for the less persistent OIT and other isothiazolinones tested [1].

Soil persistence Environmental fate DCOIT Microbial ecotoxicology

Octhilinone OIT vs. BIT: Structure-Activity Relationship in MAGL Enzyme Inhibition

Octhilinone inhibits human monoacylglycerol lipase (MAGL) with nanomolar potency (IC50 = 88 nM) . Structure-activity relationship studies revealed that substitution of the n-octyl group with a more lipophilic oleoyl group increased inhibitory potency (IC50 = 43 ± 8 nM), while substitution with a methyl group substantially reduced potency (IC50 = 239 ± 68 nM), demonstrating that the C8 alkyl chain is critical for optimal MAGL inhibition [1]. In direct comparison with the benzisothiazolinone analog (N-octylbenzisothiazolinone), octhilinone exhibits a partially distinct mode of inhibition with differences in the specific cysteine residues targeted in the vicinity of the catalytic site of human MAGL [2].

MAGL inhibition Structure-activity relationship BIT Enzymology

Octhilinone OIT vs. Kathon (CMIT/MIT): Differential Insecticidal Potency in Hemipteran Pest Control

In a comparative toxicity assessment of several isothiazolinones against hemipteran insects, octhilinone (OIT) and benzisothiazolinone (BIT) both caused considerable levels of mortality to whitefly (Bemisia tabaci) and aphids (Aphis gossypii), but were less toxic than Kathon (a 3:1 mixture of CMIT and MIT) when applied at equivalent concentrations [1]. The study demonstrated that Kathon's insecticidal activity is independent of its biocidal antimicrobial activity, as it marginally affected whitefly endosymbionts, suggesting a direct insecticidal mechanism distinct from its preservative function [1]. OIT's lower insecticidal potency relative to Kathon positions it as a material preservative with reduced non-target insect effects compared to CMIT/MIT-containing formulations.

Insecticide Hemiptera Kathon Whitefly Aphid

Octhilinone OIT: Class-Level Gram-Negative Spectrum Limitation as a Formulation Design Criterion

Multiple independent sources consistently document that octhilinone exhibits superior fungicidal activity with relatively lower activity against Gram-negative bacteria [1] [2]. Patent literature explicitly notes that 'the low activity against Gram negative bacteria has limited its uses in industrial systems where both bacteria and fungi are fouling the systems' [1]. This class-level characteristic is further validated by the Feilaifeng Limestone study, where octhilinone showed MIC >0.1% against Pseudomonas sp. (a Gram-negative bacterium) while benzalkonium chloride achieved MIC 0.001% against the same organism [2]. This spectrum limitation is not a deficiency but a defined characteristic that must inform formulation strategy.

Gram-negative bacteria Spectrum limitation Formulation Industrial water treatment

Octhilinone CAS 26530-20-1: Evidence-Anchored Application Scenarios for Informed Procurement


Dry-Film Preservation in Paints and Coatings: Leveraging OIT's Fungal MIC Superiority Over Benzalkonium Chloride

Octhilinone is optimally deployed as a dry-film fungicide in latex paints, architectural coatings, and wood stains where fungal colonization (mold, mildew) is the primary microbial threat. Evidence demonstrates that OIT achieves effective fungal inhibition at concentrations 10× to 500× lower than benzalkonium chloride against common surface fungi including Aspergillus niger and Penicillium species [1]. This potency differential enables lower biocide loading in final formulations while maintaining adequate fungal protection. However, formulators must account for OIT's limited activity against Gram-negative bacteria (>0.1% MIC against Pseudomonas sp.) and consider blending with a complementary antibacterial agent if broad-spectrum preservation is required [1].

Wood Preservation: Balancing OIT's Rapid Soil Dissipation Against DCOIT's Extended Persistence

For wood preservation applications with potential soil contact (e.g., fence posts, decking substructures, utility poles), octhilinone offers a distinct environmental fate profile compared to DCOIT. Soil microcosm data show OIT undergoes 94-100% dissipation within 40 days at 50 mg/kg loading, while DCOIT retains 54% of its initial mass under identical conditions [2]. Despite rapid dissipation, OIT's biological effects on fungal communities persist beyond its chemical detectability, with fungal growth inhibition maintained for up to 40 days [2]. Critically, OIT does not induce bacterial community tolerance, unlike DCOIT [2]. This profile makes OIT preferable for applications where minimizing long-term soil accumulation is a regulatory or sustainability priority, though DCOIT may be preferred where extended chemical persistence is required.

Cultural Heritage and Stone Conservation: OIT as the Evidenced Preferred Antifungal Agent

In cultural heritage conservation—particularly for limestone and stone monuments susceptible to fungal biodeterioration—octhilinone has demonstrated superior antifungal efficacy in direct head-to-head comparisons. The Feilaifeng Limestone study identified octhilinone as the optimal biocide among six tested candidates, with an optimal in situ application concentration of 0.5% (w/v) [1]. The study also established that OIT resists thermal degradation but is susceptible to dilution by rainfall, suggesting that reapplication protocols should account for precipitation frequency rather than temperature fluctuations [1]. This evidence supports OIT as the preferred single-agent antifungal for stone conservation where fungal colonization (rather than bacterial biofilms) is the primary deterioration mechanism.

Research Tool for Endocannabinoid System Studies: OIT as a Defined MAGL Inhibitor with Established SAR

For laboratory research applications in pharmacology and neuroscience, octhilinone serves as a well-characterized covalent MAGL inhibitor with nanomolar potency (IC50 = 88 nM) and defined structure-activity relationships [3]. Comparative studies demonstrate that the n-octyl substituent is critical for potency—methyl substitution reduces activity by approximately 2.7× (IC50 = 239 nM), while oleoyl substitution enhances potency approximately 2× (IC50 = 43 nM) [3]. Additionally, OIT exhibits a distinct cysteine-targeting pattern compared to its benzisothiazolinone analog, with differences in the specific catalytic-site residues modified [4]. These defined characteristics make OIT a valuable pharmacological tool for experimental designs requiring precise knowledge of inhibitor potency, selectivity determinants, and covalent modification sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octhilinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.